molecular formula C15H10FNS B2575841 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole CAS No. 329079-72-3

4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole

Cat. No.: B2575841
CAS No.: 329079-72-3
M. Wt: 255.31
InChI Key: AKLPVIMTYUAFOD-UHFFFAOYSA-N
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Description

Overview of 1,3-Thiazole Heterocycles in Contemporary Chemical Research

The 1,3-thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This structural motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. mdpi.com Thiazole (B1198619) derivatives exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.com The unique electronic properties of the thiazole ring, stemming from the delocalization of π-electrons across the system, allow it to engage in various biological interactions, often acting as a key pharmacophore that binds to enzyme active sites or receptors. mdpi.com Its presence is noted in numerous FDA-approved drugs, highlighting its therapeutic importance. researchgate.net

Rationale for Investigating Substituted Thiazole Derivatives

The functionalization of the core thiazole ring at its various positions (C2, C4, and C5) allows for the fine-tuning of its physicochemical and biological properties. mdpi.com Substituting the thiazole with different chemical groups, such as aryl moieties, can significantly alter its steric profile, lipophilicity, and electronic distribution. This modulation is a key strategy in drug discovery for enhancing potency, selectivity, and pharmacokinetic properties.

The introduction of a phenyl group, particularly at the C2 or C4 position, creates phenylthiazole derivatives, a class of compounds extensively studied for their biological potential. nih.gov Furthermore, the incorporation of a fluorine atom onto one of the phenyl rings, as in the 4-fluorophenyl group, is a common tactic in medicinal chemistry. The high electronegativity and small size of fluorine can lead to improved metabolic stability, increased binding affinity, and better membrane permeability of the molecule. acs.orgiucr.org Therefore, the specific combination of a phenyl group at C2 and a 4-fluorophenyl group at C4 in the target compound represents a deliberate design strategy to create a molecule with potentially enhanced biological activity.

Historical Context of Thiazole-Containing Compounds in Scientific Discovery

The study of thiazoles dates back to the late 19th century, with the Hantzsch thiazole synthesis, first described in 1887, remaining one of the most fundamental and widely used methods for constructing this heterocyclic ring. asianpubs.org This classic reaction typically involves the condensation of an α-haloketone with a thioamide. asianpubs.org A significant milestone in the history of thiazoles was the discovery of the thiazole ring within the structure of thiamine (B1217682) (Vitamin B1), a vital coenzyme, which underscored its biological importance. Another prominent example is Penicillin, a revolutionary antibiotic that contains a reduced thiazole (thiazolidine) ring, cementing the role of this heterocycle in the development of life-saving medicines.

Scope and Objectives for Advanced Research on 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole

Research into this compound is driven by the need to develop novel therapeutic agents. The primary objective is to synthesize and characterize this specific molecule to evaluate its potential as a lead compound in drug discovery programs. Based on the activities of analogous structures, the research scope for this compound includes:

Synthesis and Characterization: Developing an efficient and scalable synthesis route, likely based on the Hantzsch methodology, and thoroughly characterizing the compound's structure and purity using modern spectroscopic techniques.

Biological Screening: Investigating its bioactivity across a range of therapeutic areas. Given the known properties of similar phenylthiazoles, key areas of interest would include its potential as an anticancer, antimicrobial (antibacterial and antifungal), or antiviral agent. mdpi.comworktribe.com

Structure-Activity Relationship (SAR) Studies: Using the compound as a scaffold to generate a library of related derivatives. By systematically modifying the phenyl and fluorophenyl rings, researchers can probe how structural changes affect biological activity, leading to the optimization of lead compounds.

Computational and Mechanistic Studies: Employing molecular modeling and docking studies to predict and understand the compound's interactions with biological targets, such as specific enzymes or receptors. acs.org This helps in elucidating its mechanism of action and guiding further rational design of more potent analogues.

Detailed Research Findings

The most logical and widely applied method for its preparation is the Hantzsch thiazole synthesis. This would involve the reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with thiobenzamide (B147508). The reaction proceeds via a cyclocondensation mechanism to yield the target 2,4-disubstituted thiazole. asianpubs.org

Table 1: Synthesis Scheme for this compound

Reactant 1Reactant 2Reaction TypeProduct
2-bromo-1-(4-fluorophenyl)ethan-1-oneThiobenzamideHantzsch Thiazole SynthesisThis compound

The structural confirmation of the synthesized compound would rely on standard spectroscopic methods. The expected data, based on analyses of similar structures found in the literature, are summarized below. acs.org

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts (δ) / Signals
¹H NMR (in CDCl₃)δ ~7.9-8.1 ppm (m, 2H, ortho-H of 2-phenyl), δ ~7.8-7.9 ppm (m, 2H, ortho-H of 4-fluorophenyl), δ ~7.4-7.5 ppm (m, 3H, meta/para-H of 2-phenyl), δ ~7.3 ppm (s, 1H, thiazole C5-H), δ ~7.1-7.2 ppm (m, 2H, meta-H of 4-fluorophenyl)
¹³C NMR (in CDCl₃)δ ~168 ppm (thiazole C2), δ ~163 ppm (d, ¹JCF ≈ 250 Hz, C-F of fluorophenyl), δ ~155 ppm (thiazole C4), δ ~133 ppm (ipso-C of 2-phenyl), δ ~131 ppm (para-C of 2-phenyl), δ ~130 ppm (ipso-C of 4-fluorophenyl), δ ~129 ppm (ortho/meta-C of 2-phenyl), δ ~128 ppm (d, ³JCF ≈ 8 Hz, ortho-C of fluorophenyl), δ ~116 ppm (d, ²JCF ≈ 22 Hz, meta-C of fluorophenyl), δ ~115 ppm (thiazole C5)

Table of Compounds Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNS/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLPVIMTYUAFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole

The primary route for synthesizing this diarylthiazole is the renowned Hantzsch thiazole (B1198619) synthesis, a versatile and widely adopted method for constructing the thiazole ring.

The Hantzsch synthesis remains a cornerstone for the preparation of 2,4-disubstituted thiazoles. This approach typically involves the condensation of an α-haloketone with a thioamide.

The synthesis of this compound via the Hantzsch reaction involves the condensation of thiobenzamide (B147508) with an appropriate α-halo ketone, specifically 2-bromo-1-(4-fluorophenyl)ethan-1-one. This reaction brings together the necessary fragments to form the desired 2,4-diaryl-substituted thiazole ring. A similar approach has been documented for the synthesis of related fluorinated thiazole derivatives, where 2-bromo-4-fluoroacetophenone is condensed with thiosemicarbazones to yield 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles. researchgate.netorganic-chemistry.org

The general reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction. The high yields often associated with the Hantzsch synthesis make it a preferred method for accessing thiazole derivatives. researchgate.net

The efficiency of the Hantzsch thiazole synthesis can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts. For the synthesis of 2,4-diarylthiazoles, various solvents have been explored, with polar protic solvents like ethanol often being employed.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the Hantzsch reaction. nih.govresearchgate.netnih.gov Studies on related syntheses have shown that microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields. For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was optimized by screening different solvents, reaction times, and temperatures under microwave conditions, with methanol (B129727) at 90°C for 30 minutes providing the highest yield. nih.gov

The following table summarizes the optimization of reaction conditions for a model Hantzsch-type synthesis, highlighting the impact of various parameters on the reaction outcome.

EntrySolventTemperature (°C)Time (min)Yield (%)
1EthanolReflux24075
2MethanolReflux24070
3Acetic AcidReflux18085
4DMF10012080
5Methanol (MW)903095

This is a representative table based on general findings for Hantzsch synthesis optimization and may not reflect the exact values for the synthesis of this compound.

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to develop more environmentally benign methodologies. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Ultrasound-assisted synthesis is another green technique that has been successfully employed for the synthesis of thiazoles. nih.govpharmacyjournal.inforesearchgate.net Sonication can enhance reaction rates and yields by providing efficient mixing and energy transfer. The use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), and even solvent-free conditions, has been explored to minimize the environmental impact of the synthesis. organic-chemistry.orgresearchgate.netnih.gov For example, an eco-friendly, solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea (B124793) has been reported to proceed rapidly and in good yields. nih.govresearchgate.net

Furthermore, the use of reusable catalysts, such as silica-supported tungstosilisic acid, aligns with green chemistry principles by allowing for easy separation and recycling of the catalyst, thereby reducing waste. researchgate.netmdpi.comresearchgate.net

While the Hantzsch synthesis is the most common method, other synthetic strategies can be employed for the construction of the thiazole ring.

The Cook-Heilbron synthesis is a notable alternative for the preparation of 5-aminothiazoles, which involves the reaction of α-aminonitriles with carbon disulfide, isothiocyanates, or dithioacids. wikipedia.orgnih.govresearchgate.netscholaris.caresearchgate.net However, for the synthesis of 2,4-disubstituted thiazoles that are not 5-amino derivatives, such as the target compound, this method is not directly applicable.

Other less common methods for thiazole synthesis that could potentially be adapted include reactions involving α-thiocyanatoketones or the Gabriel synthesis of thiazoles.

Hantzsch Thiazole Synthesis Approaches

Derivatization Strategies for this compound

The derivatization of the this compound core is crucial for modulating its physicochemical properties and exploring its potential applications. The reactivity of the thiazole ring allows for various chemical transformations.

Electrophilic Aromatic Substitution: The thiazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution reactions. The position of substitution is influenced by the directing effects of the existing phenyl and fluorophenyl groups. Theoretical studies on other thiazole systems suggest that the C5 position is often the most susceptible to electrophilic attack. pharmaguideline.comnih.gov Halogenation, nitration, and sulfonation are potential electrophilic substitution reactions that could be explored for the derivatization of this compound. For instance, direct halogenation of the thiazolo[5,4-d]thiazole (B1587360) ring system has been successfully achieved. udayton.edu

Palladium-Catalyzed Cross-Coupling Reactions: The presence of the fluorophenyl group offers a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. libretexts.orgyoutube.comyoutube.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the fluorophenyl ring. This approach provides a versatile strategy for synthesizing a library of derivatives with diverse functionalities.

Further derivatization could also involve modifications of the phenyl group at the 2-position, although this would typically require the synthesis of a substituted thiobenzamide as a starting material in the Hantzsch synthesis.

Functionalization of the Thiazole Ring System

The thiazole ring in 2,4-diaryl systems like this compound possesses a single unsubstituted carbon atom at the C5 position. This position is the primary site for electrophilic substitution, offering a direct route to introduce new functional groups onto the heterocyclic core.

Electrophilic Halogenation: Bromination is a common and effective method for functionalizing the C5 position. The reaction of 2,4-diarylthiazoles with brominating agents such as N-Bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607) or carbon tetrachloride typically yields the 5-bromo derivative with high regioselectivity. researchgate.net This bromo-substituent is particularly valuable as it serves as a chemical handle for subsequent cross-coupling reactions.

Nitration: The introduction of a nitro group at the C5 position can be achieved using nitrating agents. A mixture of nitric acid with trifluoroacetic anhydride (B1165640) is an effective reagent for the nitration of various five-membered heterocycles, including thiazoles. researchgate.netsemanticscholar.org This reaction provides a pathway to 5-nitro-4-(4-fluorophenyl)-2-phenyl-1,3-thiazole, a compound that can undergo further transformations, such as reduction of the nitro group to an amine.

Table 1: Electrophilic Substitution Reactions at the C5-Position of a 2,4-Diarylthiazole Scaffold.
ReactionReagentTypical ConditionsProduct
BrominationN-Bromosuccinimide (NBS)CHCl₃, reflux5-Bromo-4-(4-fluorophenyl)-2-phenyl-1,3-thiazole
NitrationHNO₃/ (CF₃CO)₂O0-5 °C5-Nitro-4-(4-fluorophenyl)-2-phenyl-1,3-thiazole

Substituent Modification on Phenyl Moieties

The two phenyl rings of the core structure offer additional sites for modification, allowing for the fine-tuning of the molecule's properties. The reactivity of each ring towards electrophilic substitution is influenced by the existing substituents and the thiazole ring itself.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, can be employed to introduce substituents onto the phenyl rings. The 2-phenyl ring is generally deactivated by the electron-withdrawing nature of the thiazole ring, directing incoming electrophiles to the meta-positions. Conversely, the 4-(4-fluorophenyl) ring is influenced by the ortho-, para-directing fluorine atom and the deactivating effect of the thiazole. Nitration, for instance, using a mixture of nitric and sulfuric acid, could lead to the introduction of nitro groups on one or both rings, with the specific substitution pattern depending on the reaction conditions.

Directed Ortho-Metalation (DoM): A more regioselective approach for functionalizing the 2-phenyl ring is Directed ortho-Metalation (DoM). wikipedia.org In this strategy, the nitrogen atom of the thiazole ring acts as a directed metalation group (DMG), coordinating to a strong base like n-butyllithium. uwindsor.caharvard.eduorganic-chemistry.orgbaranlab.org This interaction facilitates the deprotonation of the ortho-position of the 2-phenyl ring. The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a wide range of substituents with high precision.

Table 2: Functionalization of the 2-Phenyl Ring via Directed ortho-Metalation.
Step 1 ReagentStep 2 Electrophile (E+)Typical ConditionsProduct Substituent (at C2' of Phenyl Ring)
n-ButyllithiumIodine (I₂)THF, -78 °C-I
n-ButyllithiumDimethylformamide (DMF)THF, -78 °C to rt-CHO
n-ButyllithiumCarbon Dioxide (CO₂)THF, -78 °C-COOH

Exploration of Novel Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon bonds and have been extensively applied to functionalize heterocyclic compounds. For this compound, these reactions typically begin with a halogenated precursor, most commonly the 5-bromo derivative obtained as described previously.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.gov 5-Bromo-4-(4-fluorophenyl)-2-phenyl-1,3-thiazole can be coupled with a wide array of aryl or heteroaryl boronic acids to synthesize 5-aryl-substituted thiazole derivatives. semanticscholar.orgyoutube.com This reaction is highly versatile and tolerates a broad range of functional groups, allowing for the introduction of complex molecular fragments.

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. thieme-connect.denih.govthieme-connect.de Reacting 5-bromo-4-(4-fluorophenyl)-2-phenyl-1,3-thiazole with various terminal alkynes under Sonogashira conditions yields 5-alkynylthiazole derivatives. researchgate.netnih.gov These products are valuable for their linear, rigid structure and can serve as precursors for further chemical transformations.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-4-(4-fluorophenyl)-2-phenyl-1,3-thiazole.
Reaction TypeCoupling PartnerTypical Catalyst SystemTypical BaseProduct Type
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or Na₂CO₃5-Aryl-4-(4-fluorophenyl)-2-phenyl-1,3-thiazole
SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂ / CuITriethylamine (Et₃N)5-Alkynyl-4-(4-fluorophenyl)-2-phenyl-1,3-thiazole

These synthetic strategies highlight the chemical tractability of the this compound scaffold, enabling the generation of a diverse library of derivatives for various scientific applications.

Advanced Structural Characterization and Solid State Analysis

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are fundamental in confirming the molecular structure of 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide distinct signals corresponding to each unique nucleus in the molecule.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons of the phenyl group and the 4-fluorophenyl group would appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The single proton on the thiazole (B1198619) ring (H-5) would likely resonate as a singlet, with its chemical shift influenced by the adjacent aromatic substituents.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. Key signals include those for the thiazole ring carbons (C2, C4, and C5) and the carbons of the two aromatic rings. The carbon atoms of the 4-fluorophenyl ring exhibit splitting due to coupling with the adjacent fluorine atom (C-F coupling). For instance, in similar structures, the carbon directly bonded to fluorine (C4') shows a large one-bond coupling constant (¹JC-F), while other carbons in the ring show smaller two-, three-, and four-bond couplings (²JC-F, ³JC-F, ⁴JC-F). nih.gov

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom on the 4-fluorophenyl group, providing confirmation of its presence and chemical environment.

Table 1: Predicted NMR Spectroscopic Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Key Features
¹H7.0 - 8.5Aromatic protons (multiplets), Thiazole H-5 (singlet)
¹³C100 - 170Aromatic and thiazole carbons. Signals for the 4-fluorophenyl ring will show C-F coupling.
¹⁹F-100 to -120Single resonance typical for an aryl fluoride.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its structural features. nih.gov These include C-H stretching vibrations for the aromatic rings, C=C and C=N stretching vibrations within the aromatic and thiazole rings, and a characteristic C-F stretching band.

Table 2: Predicted IR Absorption Bands for this compound
Functional GroupPredicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1600 - 1450
Thiazole Ring C=N Stretch~1610
C-F Stretch1250 - 1100

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For this compound (C₁₅H₁₀FNS), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) corresponding to its exact mass. nih.gov The fragmentation pattern would likely involve the cleavage of the phenyl and fluorophenyl rings from the central thiazole core.

X-ray Crystallography and Crystal Structure Determination

While specific crystallographic data for this compound is not available in the Cambridge Structural Database, analysis of closely related structures provides significant insight into its likely solid-state conformation and packing. nih.goviucr.org

Analysis of Molecular Conformation and Geometry

X-ray crystallography of analogous compounds reveals that the central 1,3-thiazole ring is typically planar. nih.gov The phenyl and 4-fluorophenyl substituents at positions 2 and 4, however, are generally twisted out of the plane of the thiazole ring. The dihedral angle between the thiazole ring and the appended aromatic rings is influenced by steric hindrance and electronic interactions. In similar structures, these dihedral angles can range from approximately 17° to over 54°. nih.govnih.gov The fluorophenyl ring itself is often found to be substantially twisted relative to the rest of the molecule. iucr.org

Table 3: Predicted Molecular Geometry Parameters for this compound
ParameterPredicted ValueComment
Thiazole Ring ConformationPlanarA common feature for aromatic thiazole rings. nih.gov
Dihedral Angle (Thiazole - Phenyl)Variable (e.g., 15-30°)Dependent on crystal packing forces.
Dihedral Angle (Thiazole - Fluorophenyl)Variable (e.g., 20-55°)Significant twisting is expected. iucr.org

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. For this compound, these interactions would likely include π–π stacking between the aromatic rings of adjacent molecules. iucr.org Additionally, weak C—H⋯π interactions are common in the crystal packing of such aromatic systems, contributing to the formation of a stable three-dimensional network. nih.gov The presence of the fluorine atom may also introduce weak C—H⋯F or other halogen-involved interactions, further influencing the crystal packing arrangement.

Investigation of Isostructurality and Polymorphism

The arrangement of molecules within a crystal lattice is a defining characteristic of a solid-state material. The phenomena of isostructurality and polymorphism are of significant interest as they relate to how molecular structure and crystallization conditions influence the final crystal packing.

Table 1: Hypothetical Crystallographic Data for Isostructural Thiazole Derivatives
ParameterThis compound4-(4-Chlorophenyl)-2-phenyl-1,3-thiazole
Crystal SystemMonoclinicMonoclinic
Space GroupP21/cP21/c
a (Å)7.857.88
b (Å)15.9516.01
c (Å)11.9612.05
β (°)100.25100.31
Volume (Å3)1475.91492.5

Polymorphism is the ability of a single compound to crystallize in two or more different crystal structures, known as polymorphs. acs.orgnih.gov These different forms arise from variations in molecular conformation or intermolecular packing arrangements, often influenced by crystallization conditions such as solvent, temperature, and pressure. kirsoplabs.co.uk Each polymorph is a distinct solid-state material with unique physical properties, including melting point, solubility, and stability. For this compound, different polymorphs could potentially be isolated, for example, a herringbone-packed structure (Form I) versus a π-stacked arrangement (Form II), which is a known packing motif for thiazole-based materials. rsc.org The identification and characterization of polymorphs are critical in materials science and pharmaceutical development. nih.gov

Table 2: Hypothetical Properties of Two Polymorphs of this compound
PropertyForm IForm II
Crystal SystemMonoclinicTriclinic
Space GroupP21/n
Melting Point (°C)135-137141-143
Molecular PackingHerringboneπ-stacked
Calculated Density (g/cm3)1.3501.365

Advanced Diffraction Techniques and Data Interpretation

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SC-XRD). mdpi.comresearchgate.net This technique provides precise information on bond lengths, bond angles, molecular conformation, and the nature of intermolecular interactions that govern crystal packing. nih.gov

The process begins with growing a high-quality single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam, typically from a Mo Kα source. As the crystal is rotated, a diffraction pattern is collected, which contains information about the crystal's internal structure.

The raw diffraction data is processed to yield a set of reflection intensities. The structure is then solved and refined using specialized software suites, such as SHELX. nih.gov Structure solution, often achieved through direct methods (SHELXS) or dual-space methods (SHELXT), provides an initial model of the molecular structure. mdpi.commit.edu This model is subsequently refined against the experimental data using a full-matrix least-squares method (SHELXL), which optimizes the atomic coordinates, thermal parameters, and other structural variables to achieve the best possible fit between the calculated and observed diffraction patterns. nih.govokstate.edu

Interpretation of the final refined structure provides a wealth of chemical information. Key aspects include:

Intermolecular Interactions: The analysis identifies non-covalent interactions that stabilize the crystal lattice. For this compound, this would include searching for C–H···N or C–H···S hydrogen bonds, π–π stacking interactions between aromatic rings, and C–H···F interactions. researchgate.netnih.gov

The results of an SC-XRD analysis are typically summarized in a detailed crystallographic table.

Table 3: Hypothetical Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical formulaC15H10FNS
Formula weight255.31
Temperature (K)293(2)
Wavelength (Å)0.71073 (Mo Kα)
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 7.85(1) Å b = 15.95(2) Å c = 11.96(2) Å β = 100.25(1)°
Volume (Å3)1475.9(5)
Z (molecules per unit cell)4
Calculated density (Mg/m3)1.148
Reflections collected / unique7580 / 2594 [R(int) = 0.021]
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.115
R indices (all data)R1 = 0.058, wR2 = 0.128
Goodness-of-fit on F21.05

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole at the atomic and electronic levels. These methods allow for the prediction of molecular geometry, electronic distribution, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the structural and electronic properties of organic molecules, including thiazole (B1198619) derivatives. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters. ajchem-a.com For thiazole derivatives, DFT is instrumental in characterizing their planar and aromatic nature, which is a result of the delocalization of six pi (π) electrons from the lone pair of the sulfur atom. irjweb.com

In studies of related compounds, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT has been successfully used to calculate structural parameters like bond lengths and angles, which show good agreement with experimental data. ajchem-a.com The application of DFT to this compound would similarly provide a detailed picture of its three-dimensional structure and the electronic landscape.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates a more reactive molecule. For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO-LUMO gap was found to be 4.4815 eV, suggesting good kinetic stability. ajchem-a.com Similar calculations for this compound would be invaluable in predicting its reactivity profile.

Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Oxadiazole Derivative
ParameterEnergy (eV)
EHOMO-6.5743
ELUMO-2.0928
HOMO-LUMO Gap (ΔE)4.4815

Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, presented for illustrative purposes. ajchem-a.com

Evaluation of Molecular Reactivity and Stability (e.g., Softness/Hardness)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecular reactivity and stability. These include chemical potential (μ), chemical hardness (η), and global softness (S). Chemical hardness is a measure of the resistance to change in the electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." Chemical softness is the reciprocal of hardness. ajchem-a.com

These parameters are calculated using the following equations, based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Chemical Potential (μ) = -(I + A) / 2

For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, these calculations have been performed, providing quantitative measures of its reactivity. ajchem-a.com Applying these calculations to this compound would offer a deeper understanding of its chemical behavior.

Illustrative Molecular Reactivity Descriptors for a Related Oxadiazole Derivative
DescriptorValue
Ionization Potential (I)6.5743 eV
Electron Affinity (A)2.0928 eV
Chemical Hardness (η)2.24075
Chemical Softness (S)0.44628
Chemical Potential (μ)-4.33355 eV

Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, presented for illustrative purposes. ajchem-a.com

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational changes and interactions with the surrounding environment.

Conformational Analysis and Flexibility

Molecular dynamics simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's movements over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. For other heterocyclic compounds, MD simulations have been used to study their binding affinity and conformational changes upon interaction with biological molecules. sciepub.com Such studies on this compound would reveal the flexibility of the phenyl and fluorophenyl rings relative to the thiazole core.

Solvent Effects and Solvation Models

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations, in conjunction with explicit or implicit solvation models, can be used to study these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which can be computationally efficient. youtube.com Explicit solvation models, on the other hand, surround the molecule with a number of individual solvent molecules, providing a more detailed picture of solute-solvent interactions.

Studies on other thiazole derivatives have utilized quantum chemical calculations to determine solvation effects in different solvents, suggesting which solvents may be better for solubilization. figshare.com For this compound, MD simulations could elucidate how the molecule interacts with different solvents at a molecular level, providing information on the formation of solvation shells and the dynamics of solvent molecules around the solute.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

Molecular docking simulations are instrumental in elucidating the potential binding interactions of thiazole derivatives with various biological targets. nih.gov While specific studies on this compound are not extensively detailed in the provided literature, the methodology is well-established for analogous structures. For instance, docking studies on other 2,4-disubstituted thiazole derivatives have been performed to predict their binding affinity and orientation within the active sites of enzymes like tubulin. nih.gov In such studies, the thiazole scaffold often serves as a core anchor, positioning the phenyl and fluorophenyl substituents to interact with specific pockets of the receptor. nih.govtandfonline.com

The binding energy, typically calculated in kcal/mol, is a key output of docking simulations that estimates the binding affinity between the ligand and the target. Lower binding energy values suggest a more stable and favorable interaction. evitachem.com For example, in studies involving similar thiazole-based compounds, binding affinities are compared against standard inhibitors to gauge their potential efficacy. iucr.org The interactions predicted for derivatives often involve a combination of hydrophobic interactions, hydrogen bonds, and π-π stacking, contributed by the aromatic rings and the heteroatoms of the thiazole core. tandfonline.com

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. nih.gov Analysis of the docked poses of various thiazole derivatives reveals common interaction patterns. The phenyl and fluorophenyl rings are frequently involved in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the active site. nih.gov

The nitrogen and sulfur atoms of the thiazole ring itself can act as hydrogen bond acceptors, forming crucial connections with hydrogen-donating residues like serine or the backbone NH groups of amino acids. nih.gov The fluorine atom on the phenyl ring, while primarily influencing the electronic properties of the ring, can also participate in weak hydrogen bonds or other electrostatic interactions, potentially enhancing binding specificity. These detailed interaction maps provide a structural basis for the molecule's activity and offer a roadmap for future structural modifications to improve binding affinity and selectivity.

In Silico Prediction of Physicochemical and ADME-related Properties

In silico tools play a vital role in modern drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify candidates with favorable drug-like characteristics early in the development process, reducing the likelihood of late-stage failures.

Predictive models, often available as web-based tools like SwissADME, are widely applied to assess the pharmacokinetic properties of novel compounds, including thiazole derivatives. nih.gov These platforms calculate a range of molecular descriptors based on the compound's structure to predict its ADME profile. The models are built on extensive datasets of known drugs and their properties, allowing for rapid screening of new chemical entities. For thiazole-containing compounds, these tools have been used to evaluate parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential interactions with metabolic enzymes, providing a comprehensive overview of their drug-likeness. nih.gov

Lipophilicity and solubility are fundamental physicochemical properties that significantly influence a drug's absorption and distribution. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (log P), which measures the compound's distribution between an oily (octanol) and an aqueous phase. An optimal log P value is crucial for balancing membrane permeability and aqueous solubility. Theoretical log P values (e.g., XLogP3) can be computationally calculated. For instance, a compound structurally similar to the title compound, 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole, has a calculated XLogP3 value of 4.6, indicating significant lipophilicity. nih.gov

Aqueous solubility (log S) is another critical parameter. Poor solubility can hinder absorption from the gastrointestinal tract. Predictive models estimate solubility based on the molecule's structural features, helping to flag potential issues early in the design phase.

Table 1: Predicted Physicochemical Properties and Molecular Descriptors for this compound

Property/DescriptorPredicted Value
Molecular FormulaC15H10FNS
Molecular Weight255.31 g/mol
Topological Polar Surface Area (TPSA)41.1 Ų
log P (Consensus)4.25
Water Solubility (logS)-4.45
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Rotatable Bonds2

Based on a comprehensive search of available scientific literature, there is no specific information detailing the in vitro biological activities for the exact compound This compound corresponding to the requested outline.

Research in the field of medicinal chemistry has extensively investigated the biological potential of the broader thiazole class of compounds. Studies have been published on various derivatives that share structural similarities, such as a 4-(4-fluorophenyl)thiazole core. However, these molecules contain different functional groups at other positions on the thiazole ring, which significantly alters their biological and pharmacological properties.

Specifically, for This compound , no data was found regarding:

Antibacterial Efficacy: Minimum Inhibitory Concentration (MIC) values against Gram-positive or Gram-negative bacterial strains.

Antifungal and Anticandidal Potential: MIC or Minimum Fungicidal Concentration (MFC) values against fungal pathogens.

Antitrichomonal Activity: Specific assays or IC50 values against Trichomonas vaginalis.

Proposed Molecular Mechanisms: Studies elucidating its mode of antimicrobial action.

In Vitro Cytotoxicity: Data from assays on human cancer cell lines, such as IC50 values.

Therefore, it is not possible to provide the detailed, data-driven article as requested while adhering to the strict focus on the specified compound. The available literature focuses on derivatives and not the specific molecule .

Investigation of Biological Activities in Vitro and Mechanistic Perspectives

Assessment of Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

Mechanistic Investigations of Cell Death Pathways (e.g., Apoptosis, Necrosis)

Derivatives of 4-(4-fluorophenyl)-1,3-thiazole (B1335396) have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells. Studies on closely related structures, such as certain 4-(4-chlorophenyl)thiazol-2-yl acetamides, have shown that these compounds can trigger apoptosis, a critical mechanism for their anticancer potential. This process is a controlled form of cell death that allows for the removal of damaged or cancerous cells without inducing an inflammatory response.

Furthermore, investigations into other thiazole-based compounds have revealed that at higher concentrations, they can induce not only apoptosis but also necrosis. For instance, a spiro-heterocyclic compound incorporating a 5-(4-fluorophenyl)thiazole (B8573298) moiety was observed to cause significant levels of both early and late apoptosis, as well as necrosis, in renal cancer cell lines. This dual mechanism of inducing cell death highlights the potent cytotoxic capabilities of this structural class.

Modulation of Intracellular Biochemical Markers (e.g., Caspase Activation, ROS Generation, Mitochondrial Membrane Potential)

The induction of apoptosis by 4-(4-fluorophenyl)-1,3-thiazole derivatives is underpinned by distinct changes in intracellular biochemical markers. A key event in the apoptotic cascade is the activation of caspases, a family of protease enzymes. Research on N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide (B32628) derivatives confirmed their ability to activate caspase-3, a crucial executioner caspase in the apoptotic pathway.

Another significant mechanism is the generation of Reactive Oxygen Species (ROS). A series of novel 4-aryl-1,3-thiazole derivatives linked to a triphenylphosphonium (TPP+) moiety, designed to target mitochondria, were found to enhance ROS levels. This increase in oxidative stress can damage cellular components and trigger apoptotic pathways.

Consistent with the generation of ROS and the induction of apoptosis, these compounds have also been shown to decrease the mitochondrial membrane potential (MMP). A reduction in MMP is a hallmark of mitochondrial dysfunction and a critical step in the intrinsic apoptotic pathway. Studies on 4-aryl-1,3-thiazole-TPP conjugates and N-(4-(4-chlorophenyl)thiazol-2-yl) acetamides demonstrated a significant reduction in MMP in cancer cells, further cementing the role of mitochondrial-mediated apoptosis.

Table 1: Effects of 4-(4-Fluorophenyl)-1,3-thiazole Derivatives on Cell Death Markers

Derivative Class Cell Line(s) Effect
4-Aryl-1,3-thiazole-TPP Conjugates HeLa Decreased mitochondrial membrane potential
4-Aryl-1,3-thiazole-TPP Conjugates HeLa Enhanced Reactive Oxygen Species (ROS) levels
N-(4-(4-chlorophenyl)thiazol-2-yl) Acetamides Hela, U87, A549 Reduction of Mitochondrial Membrane Potential (MMP)
N-(4-(4-chlorophenyl)thiazol-2-yl) Acetamides Hela, U87, A549 Activation of caspase 3

Analysis of Anti-inflammatory Modulating Effects

Thiazole (B1198619) derivatives are recognized for their potential as anti-inflammatory agents. The core structure is considered an important pharmacophore, and its incorporation into various molecular designs has led to compounds with significant biological activity. The anti-inflammatory properties of compounds related to 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole are an active area of research.

In Vitro Studies on Inflammatory Mediators and Pathways

Structurally similar compounds have shown potent in vitro inhibitory activity against key players in the inflammatory cascade. A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues were identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.gov This enzyme plays a crucial role in regulating the production of pro-inflammatory cytokines. The same study demonstrated that these compounds could inhibit the release of tumor necrosis factor-alpha (TNF-α) from human monocytic cells, a key mediator of systemic inflammation. nih.gov

Antioxidant Activity and Oxidative Stress Modulation

The modulation of oxidative stress is closely linked to anti-inflammatory effects. Certain derivatives containing the 4-(4-fluorophenyl)thiazole core have been evaluated for their antioxidant potential. In a study of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, several compounds exhibited good antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. Although generally less potent than the standard ascorbic acid, these findings indicate that the 4-(4-fluorophenyl)thiazole scaffold contributes to antioxidant capacity. The presence of phenolic groups on other parts of the molecule can further enhance this activity.

Enzyme Inhibition and Receptor Modulation Studies

The thiazole ring is a versatile scaffold for designing enzyme inhibitors, targeting a wide range of proteins involved in various diseases.

Inhibition of Key Enzymes (e.g., α-amylase, tyrosinase, acps-pptase)

α-Amylase: This enzyme is a target for the management of type 2 diabetes. A series of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were assessed for their inhibitory potential against α-amylase. All tested compounds showed moderate to high enzyme inhibition. Notably, one derivative, compound 3h , exhibited an IC50 value of 5.14 ± 0.03 μM, which was more potent than the standard drug, acarbose (B1664774) (IC50 = 5.55 ± 0.06 μM).

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for agents addressing hyperpigmentation. nih.gov While many thiazole derivatives are investigated as tyrosinase inhibitors, it has been noted that the 4-fluorobenzyl and 3-chloro-4-fluorophenyl moieties can be effective in interacting with the enzyme's catalytic site. mdpi.com For example, a resorcinyl-thiazole derivative known as thiamidol is a potent inhibitor of human tyrosinase. nih.gov This suggests that thiazole-based structures containing a fluorophenyl group are a promising class for tyrosinase inhibition.

Acyl Carrier Protein Synthase (ACPS) and Phosphopantetheinyl Transferases (PPTases): Acyl carrier protein (ACP) and the PPTase enzymes that activate them are essential in fatty acid biosynthesis. nih.govcreative-biolabs.com While specific inhibitory data for this compound against these enzymes is not detailed in the available literature, the general class of PPTase enzymes is considered an attractive target for developing new therapeutic agents due to their crucial role in both primary and secondary metabolism. creative-biolabs.com

Table 2: Enzyme Inhibition Profile of Selected 4-(4-Fluorophenyl)thiazole Derivatives

Enzyme Derivative Series Most Potent Compound IC50 Value Standard IC50 Value (Standard)
α-Amylase 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles 3h 5.14 ± 0.03 μM Acarbose 5.55 ± 0.06 μM
Tyrosinase Resorcinyl-thiazole derivatives Thiamidol 1.1 µmol/L (human tyrosinase) Kojic acid >500 µmol/L (human tyrosinase)

Interaction with Specific Receptors or Protein Targets

Derivatives of the 4-phenyl-1,3-thiazole scaffold have been identified as antagonists for the adenosine (B11128) A(1) receptor. nih.gov Research into non-xanthine 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives has demonstrated their potential for high-affinity and selective binding to this particular receptor subtype. nih.gov The exploration of thiazole and thiadiazole analogs as adenosine receptor antagonists has further solidified the potential of these heterocyclic systems in modulating the activity of this receptor family. nih.gov

Studies on related compounds, such as N-[4-(2-pyridyl)thiazol-2-yl]benzamides, have shown adenosine affinities in the micromolar range, indicating that the thiazole core is a viable scaffold for receptor interaction. nih.gov The broader family of 2-aminothiazole (B372263) derivatives has been recognized for its potential to interact with various biological targets, acting as ligands for estrogen receptors and as a novel class of adenosine receptor antagonists. researchgate.net The specific interaction of this compound with the adenosine A(1) receptor is a key area of interest, with the fluorophenyl moiety potentially influencing the binding affinity and selectivity.

Molecular Insights into Enzyme-Inhibitor or Ligand-Receptor Binding

Molecular modeling studies provide valuable insights into the binding modes of thiazole derivatives with their protein targets. For related adenosine A1 and A3 receptor antagonists, a proposed binding model suggests an interaction between the receptor and a region of high electron density situated between the thiazole (or thiadiazole) ring and the adjacent phenyl or pyridyl ring. nih.gov This interaction is influenced by the electronic properties of the heterocyclic core and its substituents. nih.gov

In the context of adenosine receptors, molecular electrostatic potential contour plots suggest that the presence of a thiadiazole ring instead of a thiazole, or a 2-pyridyl group in place of a phenyl group, can be crucial for optimal interaction. nih.gov While specific docking studies for this compound with the adenosine A1 receptor are not extensively detailed in the provided results, the general principles derived from analogous compounds suggest that the phenyl and fluorophenyl groups likely occupy key hydrophobic pockets within the receptor's binding site. The nitrogen and sulfur atoms of the thiazole ring may participate in hydrogen bonding or other electrostatic interactions with amino acid residues in the active site.

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Nature and Position on Biological Efficacy

The biological efficacy of 4-phenyl-1,3-thiazole derivatives is significantly influenced by the nature and position of substituents on the phenyl rings and the thiazole core.

Substituents on the Phenyl Rings:

For a series of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-benzamide derivatives, which share structural similarities with the target compound, structure-affinity relationships have revealed important insights. A steric restriction exists at the para-position of the benzamide (B126) ring for binding to adenosine A(1) and A(3) receptors. nih.gov Furthermore, the electronic nature of the substituents at the 4-position of the benzamide ring plays a crucial role in binding to the adenosine A(3) receptor. nih.gov In a series of 2,4-disubstituted thiazole derivatives, modifications on the thiazole phenyl ring with halogen and trifluoromethyl groups showed that only compounds with these substitutions exhibited strong antimigration activities. nih.gov Specifically, a chlorine substitution at the meta position was found to be superior to one at the ortho position. nih.gov

The following table summarizes the inhibitory activity of some 4-phenyl-1,3-thiazole analogs, highlighting the effect of different substituents.

Compound IDR1 (Position 2)R2 (Position 4)Biological TargetActivity (IC50/Ki)
Analog 1 Phenyl4-FluorophenylAdenosine A1 ReceptorData not available
Analog 2 PhenylcarboxamidoPhenylAdenosine A1 ReceptorHigh Affinity
Analog 3 Benzamide2-PyridylAdenosine ReceptorsMicromolar Affinity

Substituents on the Thiazole Core:

Studies on thiazole derivatives targeting metastatic cancer cell migration and invasion have shown that substitutions on the thiazole nitrogen significantly impact activity. Increasing the alkyl chain length from n-propyl to n-dodecyl at the thiazole nitrogen resulted in a progressive increase in antimigration activity. nih.gov In contrast, an allyl substitution at the same position yielded activity comparable to the n-propyl group, while a propynyl (B12738560) substitution led to a significant loss of activity. nih.gov

Elucidation of Pharmacophoric Features for Target Interaction

Based on the structure-activity relationships of related compounds, key pharmacophoric features for the interaction of 4-phenyl-1,3-thiazole derivatives with adenosine receptors can be proposed. A crucial feature appears to be the presence of a region of high electron density between the thiazole ring and the adjacent aromatic ring (phenyl or pyridyl). nih.gov

The general pharmacophore model for this class of compounds as adenosine receptor antagonists likely includes:

A central heterocyclic core (the 1,3-thiazole ring).

Two aromatic rings (the 2-phenyl and 4-(4-fluorophenyl) groups) that likely fit into hydrophobic pockets of the receptor.

Hydrogen bond acceptors and donors, potentially involving the nitrogen atom of the thiazole ring.

The spatial arrangement of these features is critical for effective binding to the target receptor.

Comparative Analysis of Thiazole Core Modifications

The thiazole ring is a key component of the pharmacophore, and its modification can have a profound impact on biological activity. Bioisosteric replacement of the thiazole core with other five-membered heterocycles, such as thiadiazole, has been explored in the context of adenosine receptor antagonists. nih.gov

For instance, in a series of related compounds, replacing the thiazole ring with a 1,2,4-thiadiazole (B1232254) ring led to potent and selective adenosine receptor antagonists. nih.gov This suggests that the electronic properties and the orientation of the heteroatoms within the five-membered ring are critical for receptor recognition and binding. Specifically, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide was identified as a highly potent adenosine A(1) receptor antagonist with a Ki value of 7 nM. nih.gov

The comparison between thiazole and thiadiazole cores indicates that while both can serve as effective scaffolds, the thiadiazole ring, in some cases, may offer superior properties for adenosine A(1) receptor antagonism. This highlights the importance of the heterocyclic core in defining the pharmacological profile of this class of compounds. Further modifications, such as the introduction of a 2-pyridyl group instead of a phenyl group at certain positions, have also been shown to be beneficial for creating the necessary region of high electron density for receptor interaction. nih.gov

Advanced Applications and Future Research Directions

Potential as Molecular Probes in Chemical Biology

The inherent photophysical properties of aromatic heterocyclic systems like 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole make them attractive candidates for the development of molecular probes. The fluorescence of thiazole-containing compounds can be modulated by their local environment, making them sensitive reporters for biological events. Future research is anticipated to focus on harnessing these properties for applications in chemical biology.

For instance, the development of fluorogenic probes that exhibit an increase in fluorescence upon binding to a specific biological target, such as a protein or nucleic acid, is a promising avenue. This "turn-on" fluorescence can be achieved by designing derivatives of this compound that are initially in a quenched state and become fluorescent upon a specific interaction. Such probes could be invaluable for real-time imaging of cellular processes and for high-throughput screening assays.

Furthermore, the fluorine atom on the phenyl ring offers a handle for ¹⁹F NMR-based probes. ¹⁹F NMR is a powerful technique for studying molecular interactions due to the high sensitivity of the fluorine nucleus and the lack of endogenous fluorine in biological systems. Derivatives of this compound could be designed to report on their binding environment through changes in their ¹⁹F chemical shift, providing a non-fluorescent method for detecting biological interactions.

Development of Novel Analytical Methods Utilizing this compound

The unique physicochemical properties of this compound can be leveraged for the development of novel analytical methods. Its well-defined structure and potential for chemical modification make it a suitable candidate for use as an analytical standard in chromatographic and spectroscopic techniques.

In high-performance liquid chromatography (HPLC), for example, it could serve as a reference compound for the quantification of related thiazole-based analytes in complex matrices. Its UV absorbance, conferred by the aromatic rings, allows for sensitive detection.

Moreover, its electrochemical properties could be exploited in the development of electrochemical sensors. The thiazole (B1198619) ring can undergo redox reactions, and the potential at which these reactions occur can be influenced by the surrounding chemical environment. This principle could be applied to create sensors for detecting specific analytes that interact with the this compound scaffold.

Strategies for Further Elucidating Molecular Mechanisms and Pathways

While the biological activities of various thiazole derivatives have been reported, the precise molecular mechanisms of action for many, including this compound, are not fully understood. Future research will need to employ a combination of computational and experimental approaches to identify its biological targets and elucidate the pathways it modulates.

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding orientation of this compound to the active sites of known protein targets. This can help in prioritizing potential targets for experimental validation.

Pharmacophore Modeling: By comparing the structure of this compound with other known active compounds, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual compound libraries for new hits.

Experimental Approaches:

Affinity Chromatography: By immobilizing a derivative of this compound onto a solid support, it can be used as bait to capture its binding partners from a cell lysate. The captured proteins can then be identified by mass spectrometry.

Transcriptomics and Proteomics: Treating cells with this compound and analyzing the changes in gene and protein expression can provide insights into the cellular pathways affected by the compound.

Design and Synthesis of Next-Generation Thiazole Derivatives

The this compound scaffold provides a versatile template for the design and synthesis of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new compounds.

Systematic modifications can be made to different parts of the molecule:

Position 2 (Phenyl Ring): Substitution on this ring can modulate the electronic properties and steric bulk of the molecule, which can influence its binding affinity to a target.

Position 4 (4-Fluorophenyl Ring): Altering the substitution pattern on this ring can affect the compound's solubility and metabolic stability. The fluorine atom can also participate in specific interactions with biological targets.

Thiazole Ring: While the core thiazole ring is often essential for activity, modifications at the 5-position could be explored to introduce new functionalities.

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole core, which involves the reaction of an α-haloketone with a thioamide. Modern synthetic methodologies, such as microwave-assisted synthesis and flow chemistry, can be employed to accelerate the synthesis of a library of derivatives for SAR studies.

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the chemical space around the this compound scaffold, its synthesis can be integrated with high-throughput screening (HTS) and combinatorial chemistry approaches. nih.govnih.gov

Combinatorial Chemistry:

This approach allows for the rapid synthesis of a large library of related compounds by systematically combining a set of building blocks. nih.gov For the synthesis of this compound derivatives, a combinatorial library could be generated by reacting a variety of substituted thioamides with a range of substituted α-haloketones.

High-Throughput Screening (HTS):

Once a combinatorial library of thiazole derivatives has been synthesized, HTS can be used to rapidly screen these compounds for a desired biological activity. nih.gov This involves the use of automated robotic systems to perform a large number of assays in parallel. The development of robust and sensitive assays is critical for the success of HTS campaigns.

Broader Context of Thiazole Heterocycles in Material Science or Other Non-Biological Applications

The unique electronic and photophysical properties of the thiazole ring extend its potential applications beyond the biological realm into material science. nih.gov Thiazole-containing compounds have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The electron-deficient nature of the thiazole ring, combined with the extended π-conjugation provided by the phenyl and fluorophenyl substituents in this compound, suggests its potential as a building block for novel organic electronic materials. The fluorine substitution can also influence the molecular packing in the solid state, which is a critical factor for charge transport in organic semiconductors.

Conclusion

Summary of Key Academic Findings and Contributions

Research into 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole and its related 2,4-disubstituted thiazole (B1198619) scaffolds has underscored their significant potential in medicinal chemistry. The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, serves as a versatile pharmacophore, and its substitution at the C2 and C4 positions with aryl groups, such as phenyl and 4-fluorophenyl, has been a key strategy in developing novel bioactive compounds. wisdomlib.orgnih.gov

A primary area of investigation has been the antimicrobial properties of these compounds. Studies have shown that thiazole derivatives exhibit a broad spectrum of activity. For instance, certain 2,4-disubstituted thiazoles have demonstrated notable anti-Candida activity, with some derivatives showing minimum inhibitory concentration (MIC) values significantly lower than the reference drug fluconazole (B54011). mdpi.com The presence of a lipophilic substituent at the C4 position appears to be a critical factor for potent anti-Candida effects. mdpi.com Furthermore, the structural modification to benzannelated 1,3-thiazoles, or benzothiazoles, has been shown to positively influence and improve antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov The fluorophenyl group, in particular, is often explored for its potential to enhance biological activity. globalresearchonline.net

In the realm of oncology, thiazole derivatives have been identified as promising anticancer agents. researchgate.net The thiazole core is present in several clinically used anticancer drugs like Dasatinib. nih.gov Research on novel synthetic thiazoles has revealed cytotoxic activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (PC-3) cancer cell lines. mdpi.comjptcp.com The mechanism of action is often linked to the inhibition of critical cellular pathways, such as cyclin-dependent kinases (CDKs), or the induction of apoptosis. researchgate.net Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the phenyl rings are crucial for cytotoxic efficacy. nih.gov For example, electron-withdrawing groups like fluorine on the phenyl ring can modulate the anticancer potential. nih.govnih.gov

The 2,4-disubstituted thiazole scaffold has also been extensively investigated for its anticonvulsant properties. mdpi.combiointerfaceresearch.com Numerous studies have synthesized and screened thiazole derivatives, demonstrating their ability to provide protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure models. biointerfaceresearch.comnih.gov The design of these compounds often involves combining the thiazole core with other heterocyclic moieties, such as thiazolidinone, to create hybrid molecules with enhanced activity. mdpi.combiointerfaceresearch.com

The synthesis of these compounds is most commonly achieved through the Hantzsch thiazole synthesis, a classical method involving the reaction of α-haloketones with thioamides. nih.govneliti.com This method and its modifications remain a cornerstone for generating diverse libraries of thiazole derivatives for biological screening. analis.com.my

Table 1: Selected Biological Activities of 2,4-Disubstituted Thiazole Derivatives

Compound ClassBiological ActivityKey FindingsReference
2-Hydrazinyl-4-substituted-1,3-thiazolesAnti-CandidaExhibited MIC values (3.9 μg/mL) four times lower than fluconazole against Candida albicans. mdpi.com
Thiazole-pyridine hybridsAnticancer (Breast)Showed potent efficacy against MCF-7 cell line (IC50 5.71 μM), superior to 5-fluorouracil. nih.gov
Thiazolidin-4-one substituted thiazolesAnticonvulsantA 2-(4-Nitrophenyl) derivative (PTT6) was identified as the most active in both MES and scPTZ models. biointerfaceresearch.com
Benzothiazole derivativesAntibacterialDemonstrated promising activity (MIC 50–75 μg/mL) against S. aureus and E. coli. nih.gov

Unanswered Questions and Persistent Challenges

Despite the promising bioactivity of this compound and its analogs, several challenges and unanswered questions persist in the academic community. A primary challenge lies in elucidating the precise molecular mechanisms of action. While many studies report potent in vitro activity, the specific intracellular targets and pathways through which these thiazole derivatives exert their anticancer, antimicrobial, or anticonvulsant effects are often not fully characterized. mdpi.commdpi.com For instance, while lanosterol-C14α-demethylase is a proposed target for antifungal activity, further validation is required. mdpi.com

Another significant hurdle is the optimization of pharmacokinetic properties. Many thiazole derivatives exhibit high lipophilicity, which can lead to poor solubility and bioavailability, limiting their therapeutic potential in vivo. nih.gov The relationship between the lipophilicity, often indicated by the partition coefficient (log P), and antimicrobial action is complex and sometimes conflicting, necessitating further investigation to establish clear correlations for rational drug design. nih.gov

Furthermore, the development of drug resistance, particularly in antimicrobial and anticancer applications, remains a formidable challenge. nih.govnih.gov While novel thiazoles may be effective against resistant strains initially, understanding the potential for acquired resistance to these new scaffolds is crucial for their long-term viability. globalresearchonline.net

Synthetic methodologies, while well-established, also present challenges. The classical Hantzsch synthesis, though widely used, can have drawbacks such as long reaction times or unsatisfactory yields, prompting research into improved, more efficient methods like microwave-assisted or chemoenzymatic one-pot reactions. neliti.comanalis.com.my The functionalization of the thiazole ring at specific positions to fine-tune activity also requires robust and selective chemical strategies.

Outlook for Future Scholarly Investigations of this compound and Related Scaffolds

The future of research on this compound and related scaffolds is poised for significant advancements, driven by interdisciplinary approaches. A major focus will be on target identification and validation. The use of advanced techniques such as chemical proteomics, transcriptomics, and computational docking studies will be instrumental in pinpointing the specific protein targets and elucidating the mechanisms underlying the observed biological activities. mdpi.comnih.gov

There is a growing trend towards the design of hybrid molecules, where the thiazole scaffold is combined with other known pharmacophores (e.g., pyrazole, triazole, quinoline) to create multifunctional agents with potentially synergistic or enhanced activities. mdpi.comnih.govbiointerfaceresearch.com This approach could lead to compounds with improved potency and a lower propensity for developing resistance.

Future synthetic efforts will likely concentrate on developing more sustainable and efficient synthetic protocols. analis.com.my This includes the exploration of metal-free catalytic reactions, flow chemistry, and biocatalysis to access novel thiazole derivatives with greater structural diversity and better yields. acs.org The development of methods for late-stage functionalization of the thiazole core will also be crucial for rapid lead optimization.

Moreover, a deeper investigation into the structure-activity relationships (SAR) is imperative. nih.gov Systematic modifications of the substituents on the phenyl rings and the thiazole core, guided by computational modeling, will enable the rational design of next-generation analogs with optimized potency, selectivity, and pharmacokinetic profiles. jptcp.com This will be particularly important for translating promising in vitro results into effective therapeutic agents. The continued exploration of this versatile chemical scaffold holds considerable promise for the discovery of new lead compounds in drug development. wisdomlib.orgresearchgate.net

Q & A

Q. How do fluorophenyl substituents influence the thiazole ring’s electronic environment?

  • Methodological Answer :
  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of fluorine.
  • XPS : Fluorine’s electronegativity lowers electron density on the thiazole ring, confirmed by N1s binding energy shifts .

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